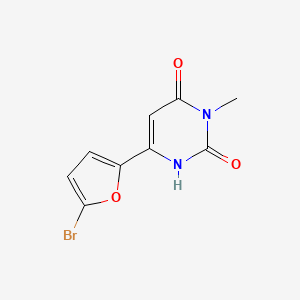

6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromofuran and tetrahydropyrimidine rings, as well as the two carbonyl groups. The bromine atom would be expected to add significant weight to the molecule, and the oxygen atoms in the furan ring and carbonyl groups would likely be involved in hydrogen bonding .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The carbonyl groups and the oxygen atom in the furan ring could participate in hydrogen bonding, which might influence the compound’s solubility .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

The compound 6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in the field of medicinal chemistry and drug discovery. For instance, cyclization reactions involving similar pyrimidine-2,4-dione derivatives in basic media can lead to the formation of structurally diverse heterocycles, including triazolyl derivatives through the interaction with electrophiles, showcasing the potential for generating pharmacologically relevant molecules (Mekuskiene & Vainilavicius, 2006).

Electrocatalytic Cyclization

Electrocatalytic methods have been employed to cyclize derivatives of pyrimidine-2,4-dione, leading to the formation of spirobarbituric dihydrofurans, which are compounds with potential therapeutic applications. This process demonstrates an efficient and selective approach to synthesizing complex molecules with high yields, highlighting the utility of electrochemical techniques in organic synthesis (Elinson et al., 2021).

Antimicrobial Evaluation

Pyrimidine-2,4-dione derivatives, closely related to the compound , have been explored for their antimicrobial properties. Through structural modifications and interaction with various substituents, these compounds exhibit moderate activity against common bacterial strains, suggesting their potential as leads for developing new antibacterial agents (Vlasov et al., 2022).

Theoretical and Spectroscopic Analysis

The compound and its derivatives can also be subjects of theoretical and spectroscopic studies, such as the analysis of molecular electrostatic potential surfaces, polarizability, and hyperpolarizability. These studies provide insights into the electronic structure and reactivity of the compounds, which are crucial for understanding their interaction with biological targets and for rational drug design (Prasad et al., 2010).

Mecanismo De Acción

- The primary target of this compound is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

- When activated, the AHR forms a complex with other proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and tyrosine kinase c-Src. This chaperone complex ensures proper folding and ligand-binding competency of the AHR, ultimately affecting its transcriptional activity .

- The AHR-CYP1A1 axis is particularly relevant. CYP1A1 (cytochrome P450 1A1) is an enzyme induced by AHR activation. It metabolizes xenobiotics and endogenous compounds, affecting their bioavailability and toxicity .

- AHR target genes, such as CYP1A1, play a role in metabolizing environmental toxins and carcinogens. These genes are involved in detoxification processes .

- Further in vivo studies are needed to understand tissue-specific effects, dose–effect relationships, and long-term toxicity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

Propiedades

IUPAC Name |

6-(5-bromofuran-2-yl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-12-8(13)4-5(11-9(12)14)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBTZVDHCXXENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484040.png)

![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)

![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)

![3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484050.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484051.png)

![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484053.png)